![molecular formula C16H17N3O2 B2623839 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide CAS No. 2380195-79-7](/img/structure/B2623839.png)
2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide, also known as MQC, is a quinoline derivative that has been extensively studied for its potential pharmacological properties. This compound has been shown to have promising applications in the field of scientific research, particularly in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as proliferation and apoptosis. 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to exhibit anti-inflammatory properties through its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to exhibit promising pharmacological properties, making it a potentially useful compound for further study. However, one limitation of using 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide in experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several potential future directions for the study of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide. One area of interest is the development of more effective methods for delivering 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide to cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide analogs may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide involves the reaction of 2-methylquinoline-4-carboxylic acid with methylamine and acetic anhydride, followed by the addition of ethyl acetoacetate and sodium ethoxide. This reaction results in the formation of 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been studied for its potential applications in various areas of scientific research, including cancer treatment, inflammation, and neurodegenerative diseases. In particular, 2-Methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide has been shown to exhibit anti-cancer properties through its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-methyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-10-13(12-6-3-4-7-14(12)19-11)16(21)18-9-5-8-15(20)17-2/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKHCCLOJHAWKO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC=CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC/C=C/C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-methyl-4-[(2-methylquinolin-4-yl)formamido]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2623756.png)

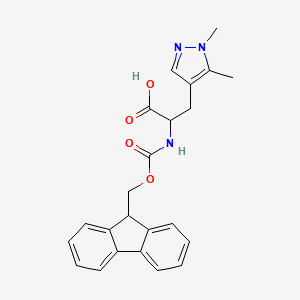
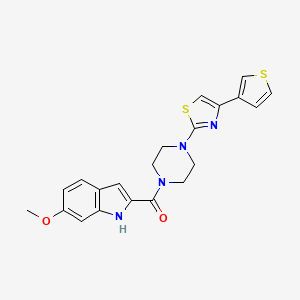
![Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B2623762.png)
![1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2623763.png)
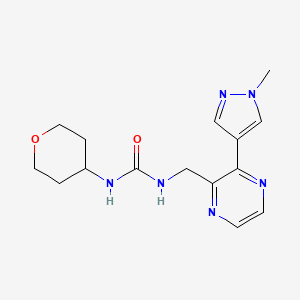
![(1R,5R)-1-(Fluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B2623767.png)
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2623768.png)

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2623771.png)
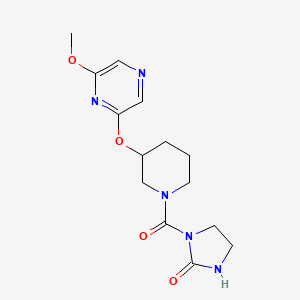
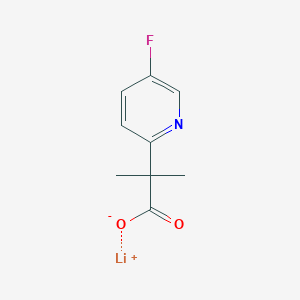
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)